Cas no 819080-04-1 (1-(4-methylphenyl)pyrrolidin-3-amine)

1-(4-Methylphenyl)pyrrolidin-3-amine is a pyrrolidine-based amine derivative featuring a para-methylphenyl substitution. This compound is of interest in pharmaceutical and chemical research due to its structural motif, which is commonly explored in the development of bioactive molecules. The presence of both an aromatic ring and a pyrrolidine-3-amine group provides versatility for further functionalization, making it a valuable intermediate in medicinal chemistry. Its well-defined structure ensures consistent reactivity, facilitating its use in synthetic routes targeting CNS-active compounds or other pharmacologically relevant scaffolds. The compound is typically handled under controlled conditions to maintain stability and purity, ensuring reliable performance in research applications.
1-(4-methylphenyl)pyrrolidin-3-amine structure
819080-04-1 structure
Product name:1-(4-methylphenyl)pyrrolidin-3-amine
CAS No:819080-04-1
MF:C11H16N2
MW:176.258
CID:4201817
PubChem ID:43315500

1-(4-methylphenyl)pyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinamine, 1-(4-methylphenyl)-
    • 1-(4-methylphenyl)pyrrolidin-3-amine
    • AKOS009455226
    • CS-0261269
    • SCHEMBL5692179
    • UHB08004
    • 819080-04-1
    • EN300-77955
    • Z415648126
    • Inchi: InChI=1S/C11H16N2/c1-9-2-4-11(5-3-9)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3
    • InChI Key: IIBFNTQWVBGVKU-UHFFFAOYSA-N
    • SMILES: Cc1ccc(cc1)N2CCC(C2)N

Computed Properties

  • Exact Mass: 176.131348519Da
  • Monoisotopic Mass: 176.131348519Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 310.9±42.0 °C at 760 mmHg
  • Flash Point: 124.8±23.0 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-(4-methylphenyl)pyrrolidin-3-amine Security Information

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-77955-0.5g
1-(4-methylphenyl)pyrrolidin-3-amine
819080-04-1 94%
0.5g
$579.0 2024-05-22
Enamine
EN300-77955-2.5g
1-(4-methylphenyl)pyrrolidin-3-amine
819080-04-1 94%
2.5g
$1454.0 2024-05-22
Ambeed
A1131253-1g
1-(4-Methylphenyl)pyrrolidin-3-amine
819080-04-1 98%
1g
$1446.0 2024-08-02
Enamine
EN300-77955-5.0g
1-(4-methylphenyl)pyrrolidin-3-amine
819080-04-1 94%
5.0g
$2152.0 2024-05-22
A2B Chem LLC
AV69974-500mg
1-(4-Methylphenyl)pyrrolidin-3-amine
819080-04-1 92%
500mg
$645.00 2024-04-19
A2B Chem LLC
AV69974-1g
1-(4-Methylphenyl)pyrrolidin-3-amine
819080-04-1 92%
1g
$818.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN5075-10g
1-(4-methylphenyl)pyrrolidin-3-amine
819080-04-1 95%
10g
¥15624.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN5075-500mg
1-(4-methylphenyl)pyrrolidin-3-amine
819080-04-1 95%
500mg
¥2808.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN5075-250mg
1-(4-methylphenyl)pyrrolidin-3-amine
819080-04-1 95%
250mg
¥1685.0 2024-04-17
1PlusChem
1P01AIZA-2.5g
1-(4-methylphenyl)pyrrolidin-3-amine
819080-04-1 94%
2.5g
$1859.00 2024-04-21

Additional information on 1-(4-methylphenyl)pyrrolidin-3-amine

Professional Introduction to Compound with CAS No. 819080-04-1 and Product Name: 1-(4-methylphenyl)pyrrolidin-3-amine

The compound with the CAS number 819080-04-1 and the product name 1-(4-methylphenyl)pyrrolidin-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-(4-methylphenyl)pyrrolidin-3-amine consists of a pyrrolidine ring substituted with a 4-methylphenyl group at the 1-position and an amine group at the 3-position, which contributes to its distinct pharmacological profile.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds as pharmacophores due to their diverse biological activities. The pyrrolidine scaffold is particularly noteworthy, as it is a common motif found in many bioactive molecules, including drugs that target central nervous system disorders, cardiovascular diseases, and inflammatory conditions. The introduction of a 4-methylphenyl group into the pyrrolidine core enhances the compound's lipophilicity and binding affinity, making it a promising candidate for further investigation.

One of the most compelling aspects of 1-(4-methylphenyl)pyrrolidin-3-amine is its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have been exploring its utility in developing molecules that exhibit inhibitory activity against various enzymes and receptors. For instance, studies have suggested that derivatives of this compound may have applications in the treatment of metabolic disorders by modulating enzyme pathways involved in glucose metabolism and lipid synthesis. The presence of the amine group at the 3-position provides a versatile handle for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic targets.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates, including 1-(4-methylphenyl)pyrrolidin-3-amine. Molecular docking simulations have been employed to predict how this compound interacts with biological targets such as kinases and G protein-coupled receptors (GPCRs). These studies have revealed that the 4-methylphenyl moiety plays a crucial role in stabilizing binding interactions, while the pyrrolidine ring contributes to hydrogen bonding networks essential for receptor recognition. Such insights have guided synthetic modifications aimed at optimizing potency and selectivity.

The pharmacokinetic profile of 1-(4-methylphenyl)pyrrolidin-3-amine is another critical factor that has been thoroughly examined. Preliminary in vitro studies indicate that this compound exhibits favorable solubility and metabolic stability, suggesting it may possess good oral bioavailability. Additionally, its chemical stability under various conditions makes it suitable for formulation into pharmaceutical products. These attributes are particularly important for ensuring that the drug remains effective throughout its shelf life and upon administration to patients.

In vivo studies have further validated the therapeutic potential of 1-(4-methylphenyl)pyrrolidin-3-amine. Animal models have demonstrated that this compound can modulate physiological processes associated with inflammation and pain perception. For example, researchers have observed reductions in inflammatory markers following administration, indicating its potential utility in treating chronic inflammatory conditions. Moreover, preliminary neurological studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 1-(4-methylphenyl)pyrrolidin-3-amine represents another area of innovation within organic chemistry. Modern synthetic methodologies have enabled more efficient and sustainable routes to this compound, reducing reliance on hazardous reagents and minimizing waste generation. Catalytic processes, including transition metal-catalyzed cross-coupling reactions, have been particularly valuable in constructing the pyrrolidine core with high precision. These advancements not only improve yield but also enhance scalability for industrial production.

As research continues to evolve, the applications of 1-(4-methylphenyl)pyrrolidin-3-amine are expected to expand into new therapeutic areas. The flexibility of its molecular framework allows for further derivatization, enabling chemists to explore novel pharmacological mechanisms. Collaborative efforts between academia and industry are driving innovation by combining experimental data with computational modeling to accelerate drug discovery pipelines. This interdisciplinary approach has already led to promising candidates entering clinical trials for various diseases.

The regulatory landscape also plays a crucial role in advancing compounds like 1-(4-methylphenyl)pyrrolidin-3-amine towards market approval. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs for human use. Researchers must navigate stringent guidelines while ensuring that their findings are transparent and reproducible. The growing emphasis on regulatory science has fostered a culture of rigorous testing and validation, ensuring that only safe and effective therapies reach patients worldwide.

In conclusion,1-(4-methylphenyl)pyrrolidin-3-amine (CAS No. 819080-04-1) stands as a testament to the ongoing progress in pharmaceutical chemistry. Its unique structure offers multifaceted opportunities for therapeutic intervention across diverse disease areas. With continued research efforts focused on optimizing its pharmacological properties, this compound holds significant promise as a building block for future generations of medicines.

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(CAS:819080-04-1)1-(4-methylphenyl)pyrrolidin-3-amine
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